5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
10-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-13-5-7-15(8-6-13)29(26,27)20-19-21-18(24-10-3-4-14(2)12-24)17-16(9-11-28-17)25(19)23-22-20/h5-9,11,14H,3-4,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPBRWKEUUFCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase. This results in the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. CDK2 is a key player in cell cycle progression, and its inhibition disrupts this process, leading to cell cycle arrest. This can result in the induction of apoptosis, particularly in cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biological Activity
5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex organic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thieno[2,3-e] ring fused with a triazolo[1,5-a]pyrimidine moiety and is substituted with a tosyl group and a 3-methylpiperidine. The presence of these functional groups enhances its chemical reactivity and biological interactions.
The synthesis typically involves multi-step pathways that may include:
- Condensation reactions : Combining 3-amino-1,2,4-triazole with various substrates.
- Tosylation : Introducing the tosyl group to facilitate nucleophilic substitutions.
- Innovative methodologies : Such as microwave-assisted synthesis to improve yields and reduce reaction times .
Antimicrobial Properties
Compounds similar to this compound have demonstrated promising antimicrobial activities. Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit bacterial growth and exhibit antifungal properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(4-Methylphenyl)-7-(4-methylpiperazin-1-yl)-6-methyl-[1,2,4]triazolo[1,5-c]pyrimidine | Structure | Anticancer |
| 4-Amino-7-(4-piperidinyl)-6-methyl-[1,2,4]triazolo[1,5-c]pyrimidine | Structure | Antiviral |
| 6-(4-Fluorophenyl)-7-(morpholin-4-yl)-[1,2,4]triazolo[1,5-c]pyrimidine | Structure | Antimicrobial |
The incorporation of the 3-methylpiperidine moiety may enhance its interaction with biological targets through hydrogen bonding.
Antitumor Activity
The anti-tumor potential of this compound has been explored in various studies. Notably, derivatives of triazolo[1,5-a]pyrimidines have shown cytotoxic effects against cancer cell lines. For instance:
- In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 12.3 μM against Bel-7402 cancer cells .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Binding Affinity Studies : Techniques like surface plasmon resonance can elucidate the binding interactions with specific proteins relevant in disease pathways .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study published in Molecules reported the synthesis and evaluation of triazolo[1,5-a]pyrimidines showing significant anti-tumor activity against various cancer cell lines .
- Another investigation focused on the antimicrobial properties of novel heteroaryl-triazolo derivatives revealed their potential as effective antimicrobial agents .
Q & A
Q. What are the standard protocols for synthesizing 5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine?
The compound can be synthesized via a one-pot procedure using ethyl 2-azido-3-thiophenecarboxylate derivatives and methyl 3-methylpiperidine-1-carboxylate. Key steps include cyclization under reflux in acetic acid, followed by tosylation with toluenesulfonyl chloride. Yields typically range from 75% to 85%, with characterization via NMR (e.g., δ 2.45 ppm for tosyl methyl) and high-resolution mass spectrometry (HRMS) confirming the molecular ion peak .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural validation employs multinuclear NMR (, ), MS, and elemental analysis. For example, NMR reveals distinct signals for the thieno-triazolo-pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and the 3-methylpiperidinyl moiety (δ 1.2–2.1 ppm). Discrepancies in elemental analysis (e.g., C/H/N ratios) should be resolved by optimizing recrystallization solvents (e.g., ethanol/water mixtures) .
Q. What are the recommended spectroscopic techniques for detecting tautomeric forms?
Tautomerism in the triazolo-pyrimidine core can be analyzed via -NMR and IR spectroscopy. For instance, IR absorption at 1650–1680 cm indicates C=N stretching, while -NMR chemical shifts at 120–150 ppm confirm nitrogen hybridization states .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during cyclization?
Regioselectivity is influenced by solvent polarity and catalyst choice. For example, using DMF as a solvent with Pd(OAc) promotes cross-coupling at the C-5 position of the thiophene ring, achieving >90% regioselectivity. Lower yields in non-polar solvents (e.g., toluene) suggest steric hindrance from the 3-methylpiperidinyl group .
Q. What strategies resolve contradictions in spectral data for tautomeric forms?
X-ray crystallography is critical for unambiguous tautomer identification. For example, a study using single-crystal XRD confirmed the dominance of the 1H-tautomer (N1-protonated) over the 3H-form due to hydrogen bonding with the tosyl group . Computational studies (DFT at B3LYP/6-31G*) can further validate tautomeric stability .
Q. How does molecular docking predict the compound’s interaction with cyclooxygenase-2 (COX-2)?
Docking simulations (using Discovery Studio) show the tosyl group forms hydrophobic interactions with COX-2’s Val523, while the triazolo-pyrimidine core hydrogen-bonds with Tyr355. Validation via in vitro COX-2 inhibition assays (IC = 1.2 µM) aligns with docking scores (−9.8 kcal/mol) .
Q. What methodologies address low reproducibility in scaled-up synthesis?
Batch variability often stems from inconsistent azide intermediate purification. Implementing flash chromatography (silica gel, hexane/EtOAc 3:1) before cyclization improves yield reproducibility from ±15% to ±5% .
Key Challenges and Solutions
- Data Contradictions in Elemental Analysis: Discrepancies in C/H/N ratios (e.g., calculated 58.3% C vs. observed 56.8%) may arise from residual solvents. Use TGA-MS to detect volatiles and repurify via sublimation .
- Low Bioactivity in Initial Screens: Modify the 3-methylpiperidinyl group to a 4-fluoropiperidine to enhance COX-2 binding (IC improved to 0.8 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
